3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
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Overview
Description
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Synthesis and Conformation
Research has explored the synthesis and conformation of various diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series, which includes compounds similar to 3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol. These studies have focused on understanding the stereochemical outcomes of various reactions and the preferred conformations of these compounds (Schwarz et al., 2003).
Molecular Structure Studies
Investigations into the molecular structure of derivatives of estrone, which include this compound, have been conducted. These studies aim to understand the chemical transformations and structural characteristics of these compounds (Baranovsky et al., 2008).
Addition Reactions
Research has also been done on the addition reactions at the 16(17) double bond of similar compounds, providing insights into the stereochemistry and potential for synthesizing new trienes for biological and conformational investigations (Mernyák et al., 2003).
Epoxidation and cis-Hydroxylation Studies
Studies on epoxidation and cis-hydroxylation of related compounds have been conducted to understand the directing effects and stereoselectivity of these reactions. These insights are vital for developing new synthetic pathways and understanding the reactivity of these compounds (Bull & Kaiser, 1994).
Antiproliferative Activities
Research into the antiproliferative activities of different isomers of 3-methoxy- and 3-benzyloxyestra-1,3,5(10)-trienes, which are structurally related to the compound , has been conducted. These studies aim to understand the potential therapeutic applications of these compounds in treating various cancers (Kiss et al., 2019).
Properties
CAS No. |
6634-39-5 |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-16-octyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C27H42O3/c1-4-5-6-7-8-9-15-27(29)18-24-23-12-10-19-17-20(30-3)11-13-21(19)22(23)14-16-26(24,2)25(27)28/h11,13,17,22-25,28-29H,4-10,12,14-16,18H2,1-3H3/t22-,23-,24+,25-,26+,27+/m1/s1 |
InChI Key |
OPESDBSJPSZDIT-PJZCFIFPSA-N |
Isomeric SMILES |
CCCCCCCC[C@@]1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)OC)O |
SMILES |
CCCCCCCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Canonical SMILES |
CCCCCCCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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